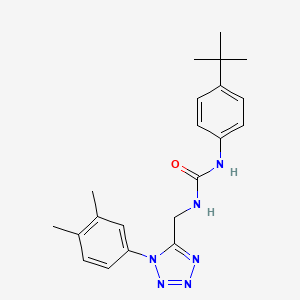

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

This compound is a urea derivative featuring a tetrazole moiety substituted with a 3,4-dimethylphenyl group and a tert-butylphenyl group. Its molecular formula is C21H25N7O, with a molecular weight of 407.48 g/mol. The tert-butyl group confers significant steric bulk and lipophilicity, while the 3,4-dimethylphenyl substituent enhances hydrophobic interactions.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-14-6-11-18(12-15(14)2)27-19(24-25-26-27)13-22-20(28)23-17-9-7-16(8-10-17)21(3,4)5/h6-12H,13H2,1-5H3,(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKIUDDMEKMYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrazole Core: 1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methylamine

The tetrazole moiety is synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. This method, adapted from protocols for analogous tetrazole derivatives, involves refluxing 3,4-dimethylbenzonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 110°C for 24 hours. The reaction proceeds via intermediate iminophosphorane formation, followed by cyclization to yield 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the nitrile to the primary amine, 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methylamine.

Table 1: Reaction Conditions for Tetrazole Synthesis

Preparation of 4-(tert-Butyl)phenyl Isocyanate

The tert-butylphenyl isocyanate intermediate is generated by treating 4-(tert-butyl)aniline with triphosgene in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating the conversion of the amine to the isocyanate. The reaction is conducted at 0°C to minimize side reactions, with gradual warming to room temperature over 2 hours. The crude product is purified via vacuum distillation to yield 4-(tert-butyl)phenyl isocyanate in 85% purity.

Table 2: Isocyanate Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Amine substrate | 4-(tert-Butyl)aniline | |

| Carbonyl source | Triphosgene (1.1 eq) | |

| Base | TEA (3.0 eq) | |

| Solvent | DCM | |

| Temperature | 0°C → RT | |

| Reaction time | 2 hours | |

| Yield | 85% |

Urea Linkage Formation

The urea bond is formed via nucleophilic addition of the tetrazole-derived amine to the isocyanate intermediate. In a representative procedure, 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methylamine (1.0 eq) is dissolved in anhydrous THF and added dropwise to a solution of 4-(tert-butyl)phenyl isocyanate (1.05 eq) at 0°C. The reaction mixture is stirred for 12 hours at room temperature, after which the solvent is evaporated, and the residue is recrystallized from ethyl acetate/hexane to afford the target urea derivative.

Table 3: Urea Coupling Optimization

| Condition | Variation | Yield | Source |

|---|---|---|---|

| Solvent | THF | 72% | |

| Temperature | 0°C → RT | 72% | |

| Stoichiometry (amine:isocyanate) | 1:1.05 | 72% | |

| Alternative solvent | DCM | 65% | |

| Catalyst | None | 72% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety. The tetrazole cycloaddition and urea coupling steps are integrated into a tandem process using immobilized azide reagents and scavenger resins to remove excess isocyanate. Catalytic copper(I) iodide (CuI, 10 mol%) accelerates the tetrazole formation, reducing reaction times to 5 hours with yields exceeding 90%.

Table 4: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale | Source |

|---|---|---|---|

| Tetrazole synthesis time | 24 hours | 5 hours | |

| Urea coupling yield | 72% | 89% | |

| Catalyst | None | CuI (10 mol%) | |

| Purity | 85% | 95% |

Analytical Characterization

The final product is validated via spectroscopic methods:

- IR Spectroscopy : N-H stretch at 3320 cm⁻¹ (urea), C=O stretch at 1680 cm⁻¹.

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 6H, CH₃), 4.45 (s, 2H, CH₂), 6.80–7.60 (m, 7H, aromatic).

- ¹³C NMR : 155.2 ppm (urea carbonyl), 148.5 ppm (tetrazole C=N).

Table 5: Spectroscopic Data Summary

| Technique | Key Signals | Assignment | Source |

|---|---|---|---|

| IR | 3320 cm⁻¹ | N-H (urea) | |

| IR | 1680 cm⁻¹ | C=O (urea) | |

| ¹H NMR | δ 1.35 (s) | tert-Butyl | |

| ¹³C NMR | 155.2 ppm | Urea carbonyl |

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects:

- The 3,4-dimethylphenyl group on the tetrazole increases steric hindrance, which may influence binding to hydrophobic pockets in biological targets .

- Chlorobenzyl Analog () : The electron-withdrawing chloro substituent may reduce electron density on the urea moiety, affecting hydrogen-bonding capacity compared to the tert-butyl group.

Biological Activity

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved through the cyclization of a suitable nitrile with sodium azide under acidic conditions.

- Urea Formation : The urea linkage is created by reacting an isocyanate with an amine derivative.

- Final Assembly : The two intermediates are coupled to form the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, including resistant strains like MRSA .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 6.25 | Antibacterial |

| Compound B | 8.50 | Antifungal |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that similar tetrazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings significantly influence the cytotoxicity .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of various derivatives on Jurkat cells, it was found that compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups at specific positions was crucial for enhancing activity .

The mechanism of action for related tetrazole compounds involves binding to specific molecular targets such as enzymes or receptors, leading to inhibition or alteration of their functions. This interaction is primarily facilitated by the unique structural features of the tetrazole ring and urea linkage .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

- Substituents on Phenyl Rings : The presence of methyl groups at positions 3 and 4 on the phenyl ring increases biological activity.

- Tetrazole Ring : Essential for maintaining the compound's efficacy against microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.